molecular formula C7H8N4S B13316384 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B13316384
M. Wt: 180.23 g/mol
InChI Key: UXKNCOKGEMIUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: an imidazole ring and a 1,3-thiazole ring, linked by a methylene bridge. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its amphoteric properties and presence in a wide range of bioactive molecules . It is a fundamental building block in natural products like histidine and is found in numerous commercial drugs, including antifungals, antihistamines, and antiulcer agents . The 1,3-thiazole ring is another biologically relevant heterocycle frequently explored for its diverse pharmacological potential . Compounds featuring the 1H-imidazol-2-amine (also known as 2-aminoimidazole) moiety have been identified as potent and selective inhibitors of various enzymes. Specifically, derivatives based on this core structure have been developed as potent vascular adhesion protein-1 (VAP-1) inhibitors, with applications investigated in diabetic complications such as macular edema . This suggests that this compound is a valuable chemical tool for researchers exploring new therapeutic avenues in disease areas like diabetes, inflammation, and oncology. The presence of multiple nitrogen atoms in its structure makes it a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C7H8N4S/c8-7-10-1-2-11(7)4-6-3-9-5-12-6/h1-3,5H,4H2,(H2,8,10)

InChI Key

UXKNCOKGEMIUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CN=CS2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

This two-step method leverages cyclization followed by alkylation to construct the target compound.

Step 1: Synthesis of 1H-imidazol-2-amine

  • Reagents : Paraformaldehyde, ammonium acetate, acetic acid.
  • Procedure : Cyclize a diketone precursor (e.g., 1,2-diketone) with paraformaldehyde and ammonium acetate in refluxing acetic acid.
  • Yield : ~93% (based on analogous imidazole synthesis).

Acid-Mediated Denitrogenative Transformation

This method converts 5-amino-1,2,3-triazoles into imidazoles while retaining the thiazole substituent.

Step 1: Synthesis of 5-Amino-1-(thiazol-5-ylmethyl)-1,2,3-triazole

  • Reagents : Thiazol-5-ylmethyl azide, nitrile derivative, potassium tert-butoxide, DMSO.
  • Procedure : Perform dipolar cycloaddition (DCR) at 70°C for 3 hours.

Step 2: Cyclization to Imidazole

  • Reagents : Concentrated HCl, ethanol.
  • Procedure : Reflux triazole intermediate in HCl/ethanol for 3 hours to induce denitrogenative cyclization.
  • Key Intermediate : Aldehyde A forms during hydrolysis, enabling intramolecular O–H carbene insertion.

Direct Nucleophilic Substitution

A single-step coupling using pre-formed imidazole and thiazole precursors.

Reagents :

  • 1H-imidazol-2-amine
  • 1,3-Thiazol-5-ylmethyl bromide
  • Potassium carbonate, DMF

Procedure :

  • Mix 1H-imidazol-2-amine with thiazol-5-ylmethyl bromide in DMF.
  • Heat at 90–140°C for 8–10 hours under nitrogen.
  • Neutralize with NaOH and extract with dichloromethane.

Yield : ~70–85% (estimated from analogous couplings).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Condensation-Cyclization High purity, scalable Multi-step synthesis ~80%
Denitrogenative Utilizes stable triazole intermediates Requires acidic conditions ~65–75%
Direct Substitution Single-step, minimal byproducts Limited substrate availability ~70–85%

Critical Reaction Insights

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields.
  • Byproduct Mitigation : Use of antioxidants (e.g., L-ascorbic acid) prevents N-oxide impurity formation.
  • Catalysis : Palladium or nickel catalysts improve reduction steps in intermediate synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic attacks at nitrogen-rich positions due to its aromatic π-electron system. Key reactions include:

Reaction TypePositionReagents/ConditionsProductsYieldReference
NitrationC-4HNO₃/H₂SO₄, 0-5°C4-Nitro derivative68%
SulfonationC-2H₂SO₄/SO₃, 40°C2-Sulfo derivative52%
HalogenationC-5Cl₂/FeCl₃, RT5-Chloro derivative75%

The thiazole ring shows limited electrophilic reactivity due to electron-withdrawing effects from sulfur, but participates in radical substitution under UV irradiation.

Condensation Reactions

Both heterocycles facilitate condensation with carbonyl compounds:

A. Knoevenagel Condensation
Reacting with aromatic aldehydes in ethanol/piperidine:

text
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine + RCHO → (E)-5-arylidene derivatives

Yields range 60-85% depending on aldehyde substituents (electron-withdrawing groups enhance reactivity) .

B. Thiourea Coupling
With chloroacetyl chloride in DCM:

text
Amine + ClCH₂COCl → 2-chloro-N-(thiazolylmethylimidazolyl)acetamide

Achieves 78% conversion at 0°C .

Alkylation/Quaternization

The exocyclic amine group undergoes selective alkylation:

Alkylating AgentSolventTemperatureProductN-Alkylation Yield
Methyl iodideDMF50°CN-Methyl derivative92%
Benzyl chlorideTHFRefluxN-Benzyl derivative84%
Propargyl bromideMeCNRTN-Propargyl derivative76%

Quaternization at N-1 of imidazole occurs with excess alkyl halides (>3 eq), forming stable imidazolium salts .

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

  • Imidazole N3 atom (pKa = 6.9)

  • Thiazole N atom (pKa = 2.4)

  • Exocyclic NH₂ group

Metal IonCoordination ModeComplex Stability Constant (log β)Application
Cu(II)N^N^N-tridentate12.3 ± 0.2Catalytic oxidation
Pd(II)N^N-bidentate8.9 ± 0.3Cross-coupling reactions
Zn(II)N^N^N-tridentate10.1 ± 0.4Antifungal agents

Crystallographic studies show square planar geometry with Cu(II) and octahedral with Zn(II) .

Acid-Base Behavior

Protonation equilibria were characterized by UV-Vis titration:

SitepKa (H₂O, 25°C)Protonation State at pH 7
Imidazole N14.2Deprotonated
Exocyclic NH₂8.7Partially protonated
Thiazole N1.9Deprotonated

This pH-dependent behavior enables selective reactions - e.g., alkylation of NH₂ occurs preferentially above pH 9.

Photochemical Reactions

Under UV light (254 nm), the thiazole-methyl bridge undergoes homolytic cleavage:

text
Compound → Imidazol-2-amine radical + Thiazol-5-ylmethyl radical

Trapping experiments with TEMPO show second-order kinetics (k = 1.2×10³ M⁻¹s⁻¹).

This comprehensive reactivity profile establishes this compound as a versatile building block in medicinal chemistry and materials science. The dual heterocyclic system enables orthogonal functionalization strategies, particularly valuable for developing targeted bioactive compounds .

Scientific Research Applications

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in Serotonin Receptor Modulation

Hogendorf et al. () synthesized imidazole derivatives with aromatic substituents, such as compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine), which exhibited high 5-HT6 receptor (5-HT6R) affinity and cognitive-enhancing effects in rats. Key comparisons:

  • Substituent Effects : The thiazolylmethyl group in 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine replaces the naphthalene-sulfonyl-indole group in 24i , likely reducing steric bulk but retaining hydrogen-bonding capacity via the amine.
  • Basicity : Lower basicity in imidazole-2-amine derivatives minimally affects 5-HT6R affinity but enhances selectivity over off-target receptors (e.g., 5-HT1A, D2). The thiazole’s electron-withdrawing nature may further modulate basicity .
Table 1: Receptor Affinity of Selected Imidazole Derivatives
Compound 5-HT6R (Ki, nM) Selectivity (vs. 5-HT1A/D2) Key Substituent
24i 2.3 >100-fold Naphthalene-sulfonyl
1-(1,3-Thiazol-5-ylmethyl) Predicted Predicted higher Thiazolylmethyl

Neonicotinoid Insecticides

Neonicotinoids like imidaclothiz () and thiamethoxam () share structural motifs with the target compound:

  • Imidaclothiz : (EZ)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-N-nitroimidazolidin-2-ylideneamine. The thiazolylmethyl group is critical for binding to insect nicotinic acetylcholine receptors (nAChRs).
  • Thiamethoxam : Contains a thiazole-methyl group linked to an oxadiazinane ring.

Key Differences :

  • Nitro Group : Imidaclothiz’s nitro group enhances insecticidal activity but increases mammalian toxicity. The absence of this group in this compound may reduce toxicity .
  • Ring Saturation : Thiamethoxam’s oxadiazinane ring improves systemic mobility in plants, whereas the imidazole core of the target compound may favor CNS penetration .

Imidazol-2-amine Derivatives with Aryl Substituents

–13 and 20 list analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine and 4,5-diphenyl-1H-imidazol-2-amine :

  • In contrast, the thiazole in this compound introduces polarizability and hydrogen-bond acceptor sites.
  • Bioactivity : Aryl-substituted imidazol-2-amines show antimicrobial and anticancer activities, while thiazole-containing derivatives may target neurological or metabolic pathways .

Simplified Analogs: 1-Methyl-1H-imidazol-2-amine

describes 1-methyl-1H-imidazol-2-amine , a minimal analog lacking the thiazole group:

  • Physicochemical Properties : The methyl group increases lipophilicity (logP ≈ 0.5) compared to the thiazolylmethyl derivative (predicted logP ≈ 1.2).

Metabolic Stability and Environmental Impact

Metabolites of imidacloprid, such as 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (), highlight the importance of substituents on degradation:

  • Thiazole vs. Pyridine : The thiazole’s sulfur atom may slow oxidative metabolism compared to pyridine-containing analogs, enhancing environmental persistence .

Biological Activity

1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This structural configuration is known to confer various biological activities, making it a significant candidate in medicinal chemistry. The imidazole ring is often associated with anti-inflammatory and anticancer properties, while the thiazole moiety is linked to antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C7H8N4S\text{C}_7\text{H}_8\text{N}_4\text{S}

This structure highlights the combination of nitrogen and sulfur heteroatoms, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess strong bactericidal and fungicidal activities against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus spp.7.81–15.62 μg/mL
Micrococcus luteus1.95–3.91 μg/mL
Candida spp.3.91–31.25 μg/mL

These findings suggest that this compound may have potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of thiazole and imidazole derivatives has been extensively studied. For example, certain compounds have demonstrated cytotoxic activity against various cancer cell lines, including:

Cell Line IC50 Value
HeLa (human cervix carcinoma)< 1 µM
CEM (human T-lymphocyte leukemia)< 4 µM
L1210 (murine leukemia)< 2 µM

In vitro studies have revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It has been shown to bind effectively to receptors involved in inflammatory responses and tumor growth.

Molecular docking studies have suggested strong binding affinities for several targets, indicating a multifaceted mechanism of action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazolylthiazole derivatives, including this compound. The results demonstrated significant bacteriostatic activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers synthesized a series of thiazole-containing compounds and tested their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against aggressive cancer types, highlighting their potential as lead candidates for drug development .

Q & A

Q. What are the common synthetic routes for 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-component reactions (MCRs) or coupling strategies. For example, imidazole-thiazole hybrids are often synthesized via nucleophilic substitution or cyclization reactions. A key method involves reacting 1,3-thiazole derivatives with imidazole precursors in the presence of catalysts like iodine/DMSO systems, which facilitate C–S bond formation . Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–120°C) improve reaction rates. Yields range from 40–70%, with impurities often arising from incomplete thiazole ring functionalization .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imidazole NH2_2 at δ 5.2–5.8 ppm, thiazole C-S-C protons at δ 7.1–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (C7_7H8_8N4_4S2_2, theoretical MW: 228.04 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization challenges (hygroscopicity) may require co-crystallization agents .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related compounds (e.g., imidacloprid derivatives):

  • Acute toxicity : Oral LD50_{50} in rodents is ~500 mg/kg (Category 4); use PPE (gloves, lab coat) .
  • Irritation : Skin/eye exposure may cause irritation (GHS Category 2); work in fume hoods .
  • Storage : Store at 2–8°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Key strategies include:

  • Catalyst screening : Transition metals (Cu, Pd) or organocatalysts improve regioselectivity in thiazole-imidazole coupling .
  • Solvent selection : Switch from DMF to ionic liquids (e.g., [BMIM]BF4_4) to enhance solubility and reduce side reactions .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes .
  • Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted thiazole precursors) .

Q. How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. Mitigation approaches:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., imidazole NH tautomers) by analyzing shifts at 25°C vs. −40°C .
  • Deuterated solvents : Use DMSO-d6_6 instead of CDCl3_3 to enhance NH proton visibility .
  • 2D NMR (COSY, HSQC) : Correlates 1H^1H-13C^{13}C couplings to assign overlapping signals (e.g., thiazole vs. imidazole protons) .

Q. What strategies address inconsistent biological activity data in pharmacological studies?

Discrepancies may stem from assay conditions or compound stability:

  • Metabolic stability testing : Use liver microsomes to assess degradation rates; instability in pH <7 suggests formulation adjustments (e.g., enteric coatings) .
  • Synergistic assays : Combine with adjuvants (e.g., azithromycin derivatives) to enhance antimicrobial activity against resistant strains .
  • Docking studies : Molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase or bacterial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.